molecular formula C14H12ClNO5S B140977 Cycletanide sulfate CAS No. 140894-91-3

Cycletanide sulfate

Cat. No. B140977
M. Wt: 341.8 g/mol
InChI Key: APJGQLKBCWACNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycletanide sulfate is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential use in various scientific research applications.

Mechanism Of Action

The exact mechanism of action of cycletanide sulfate is not fully understood. However, it is believed to work by inhibiting the synthesis of folic acid, which is essential for the growth and replication of bacteria and cancer cells. It may also work by inhibiting the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Biochemical And Physiological Effects

Cycletanide sulfate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using cycletanide sulfate in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and purify. However, one of the main limitations is its potential toxicity, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on cycletanide sulfate. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective drugs. Another area of research is to explore its potential use in the treatment of other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Finally, there is a need to investigate the potential toxicity of cycletanide sulfate in more detail, which may enable its safe use in clinical settings.
Conclusion:
In conclusion, cycletanide sulfate is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It exhibits broad-spectrum antibacterial and antifungal activity and has been shown to have potential therapeutic effects in the treatment of inflammatory diseases and cancer. However, its potential toxicity and mechanism of action need to be further investigated to enable its safe and effective use in clinical settings.

Synthesis Methods

Cycletanide sulfate can be synthesized by reacting 2-amino-5-chlorobenzenesulfonamide with cyclohexanone in the presence of a catalyst such as sodium ethoxide. The reaction is typically carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure cycletanide sulfate.

Scientific Research Applications

Cycletanide sulfate has been widely used in various scientific research applications. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

140894-91-3

Product Name

Cycletanide sulfate

Molecular Formula

C14H12ClNO5S

Molecular Weight

341.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl] hydrogen sulfate

InChI

InChI=1S/C14H12ClNO5S/c1-8-13(21-22(17,18)19)12-7-20-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14H,7H2,1H3,(H,17,18,19)

InChI Key

APJGQLKBCWACNU-UHFFFAOYSA-N

SMILES

CC1=NC=C2C(OCC2=C1OS(=O)(=O)O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NC=C2C(OCC2=C1OS(=O)(=O)O)C3=CC=C(C=C3)Cl

synonyms

cicletanine sulfate
cycletanide sulfate

Origin of Product

United States

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